molecular formula C7H13ClN2O B2916331 3,9-Diazabicyclo[4.2.1]nonan-4-one hydrochloride CAS No. 2044722-91-8

3,9-Diazabicyclo[4.2.1]nonan-4-one hydrochloride

Cat. No.: B2916331
CAS No.: 2044722-91-8
M. Wt: 176.64
InChI Key: WQLMUFICAWMJCT-UHFFFAOYSA-N
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Description

3,9-Diazabicyclo[421]nonan-4-one hydrochloride is a bicyclic compound with a unique structure that includes two nitrogen atoms and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,9-Diazabicyclo[4.2.1]nonan-4-one hydrochloride typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of strong acids or bases to facilitate the formation of the bicyclic structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and purity. The process might include steps such as purification through crystallization or distillation to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions: 3,9-Diazabicyclo[4.2.1]nonan-4-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form different products.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The nitrogen atoms can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

3,9-Diazabicyclo[4.2.1]nonan-4-one hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a potential inhibitor in biochemical assays.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the production of specialty chemicals or as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 3,9-Diazabicyclo[4.2.1]nonan-4-one hydrochloride involves its interaction with specific molecular targets. The nitrogen atoms in the bicyclic structure can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. This interaction can modulate enzyme activity or inhibit specific biological processes, making it a valuable tool in research.

Comparison with Similar Compounds

    3,7-Diazabicyclo[3.3.1]nonan-9-one: Another bicyclic compound with similar structural features but different reactivity.

    2,6-Diazabicyclo[3.2.1]octan-3-one: A smaller bicyclic compound with distinct chemical properties.

Uniqueness: 3,9-Diazabicyclo[4.2.1]nonan-4-one hydrochloride is unique due to its specific ring structure and the presence of both nitrogen atoms and a ketone group. This combination allows for a wide range of chemical reactions and applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

3,9-diazabicyclo[4.2.1]nonan-4-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O.ClH/c10-7-3-5-1-2-6(9-5)4-8-7;/h5-6,9H,1-4H2,(H,8,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLMUFICAWMJCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNC(=O)CC1N2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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